molecular formula C20H20N4O3S B2744995 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-05-5

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2744995
CAS No.: 2034554-05-5
M. Wt: 396.47
InChI Key: YOVZFBPRWYHULL-UHFFFAOYSA-N
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Description

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has attracted attention due to its complex structure and potential applications in various fields of science. Known for its intricate molecular architecture, this compound is being explored for its properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the piperidine derivative and the pyrido[2,3-d]pyrimidine core.

  • Step 1: : Synthesis of the piperidine derivative

    • Reactants: Piperidine, benzoyl chloride

    • Conditions: Anhydrous conditions, catalysis with a base like triethylamine

  • Step 2: : Introduction of the methylthio group

    • Reactants: 2-chlorothiobenzene, sodium methoxide

    • Conditions: Methanol solvent, reflux conditions

  • Step 3: : Coupling of intermediates

    • Reactants: Prepared piperidine derivative, pyrido[2,3-d]pyrimidine

    • Conditions: Solvent such as dichloromethane, room temperature

Industrial Production Methods

Industrial production methods generally require optimization of the synthesis route to increase yield and reduce cost. The processes involve scaling up the reactions, controlling the reaction parameters precisely, and often using automated equipment to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : It may undergo oxidation reactions at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : The compound might be reduced at the benzoyl group to produce corresponding alcohol derivatives.

  • Substitution: : Halogenation and other substitutions at the aromatic rings are possible.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Halogenated aromatic compounds

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and create derivatives with novel properties.

Biology

In biological studies, it might be used to investigate enzyme interactions, potentially serving as an inhibitor or activator in various biochemical pathways.

Medicine

Potential medical applications could include its role as a lead compound in drug design, targeting specific molecular pathways involved in diseases.

Industry

The compound could be used in the development of new materials, including polymers and nanomaterials, owing to its unique chemical properties.

Comparison with Similar Compounds

Comparing 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds, we can highlight its uniqueness in terms of:

  • Structural Uniqueness: : The specific arrangement of its piperidine and pyrido[2,3-d]pyrimidine rings

  • Chemical Properties: : Its reactivity and interaction with biological targets

List of Similar Compounds

  • Piperidinyl derivatives: : These compounds share the piperidine core but differ in substituents and additional rings.

  • Pyrido[2,3-d]pyrimidine derivatives: : Compounds with modifications on the pyrido[2,3-d]pyrimidine ring system.

Overall, this compound presents a rich field for exploration in synthetic chemistry, biological interactions, and potential industrial applications. Its multifaceted reactivity and complex structure make it a compound of significant interest across various scientific disciplines.

Properties

IUPAC Name

3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-28-16-7-3-2-5-14(16)18(25)23-11-8-13(9-12-23)24-19(26)15-6-4-10-21-17(15)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVZFBPRWYHULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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